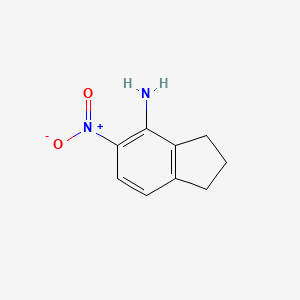![molecular formula C10H9NO3 B14038394 furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
furo[2,3-C]pyridine-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-C]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-C]pyridine-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with furan derivatives under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-C]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
Furo[2,3-C]pyridine-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique structure allows for its use in the development of novel materials and chemical products
Mecanismo De Acción
The mechanism of action of furo[2,3-C]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. For example, it may interact with kinase proteins, affecting signal transduction pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to furo[2,3-C]pyridine-3-carboxylic acid ethyl ester include:
Thieno[2,3-C]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Furo[3,2-C]pyridine derivatives: These compounds have a different fusion pattern but similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and its utility in various scientific research applications .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
ethyl furo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-14-9-5-11-4-3-7(8)9/h3-6H,2H2,1H3 |
Clave InChI |
JFQHZNXPZIMTDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)




![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)







